Cas no 537701-07-8 (2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole)

2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole
- 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-methyl-1-[(4-propoxyphenyl)methyl]-
- AKOS001138021
- 2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole
- Z111734514
- F1250-0009
- Oprea1_376557
- 2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole
- 537701-07-8
-
- Inchi: 1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3
- InChI Key: LPTDSAYBPNFSLB-UHFFFAOYSA-N
- SMILES: C1(C)N(CC2=CC=C(OCCC)C=C2)C2=CC=CC=C2N=1
Computed Properties
- Exact Mass: 280.157563266g/mol
- Monoisotopic Mass: 280.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 27Ų
Experimental Properties
- Density: 1.09±0.1 g/cm3(Predicted)
- Boiling Point: 471.9±28.0 °C(Predicted)
- pka: 5.65±0.10(Predicted)
2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1250-0009-15mg |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-3mg |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-2μmol |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-1mg |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-4mg |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-5μmol |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-20mg |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-10μmol |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-2mg |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1250-0009-20μmol |
2-methyl-1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazole |
537701-07-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole
Introduction to 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole (CAS No. 537701-07-8)
2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole (CAS No. 537701-07-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the benzodiazepine class, a group of drugs widely used for their anxiolytic, sedative, and muscle relaxant properties. The unique structural features of 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole make it a promising candidate for further research and development in various medical conditions.
The chemical structure of 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole is characterized by a benzodiazepine core with specific substituents that enhance its pharmacological profile. The presence of a methyl group at the 2-position and a propoxyphenylmethyl substituent at the 1-position contributes to its distinct biological activity. These structural modifications can influence the compound's binding affinity to specific receptors, such as GABAA receptors, which are crucial for its anxiolytic and sedative effects.
Recent studies have explored the potential of 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole in treating anxiety disorders and insomnia. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anxiolytic activity in animal models without causing significant side effects such as sedation or motor impairment. These findings suggest that 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole could be a safer alternative to traditional benzodiazepines, which are known for their potential for abuse and dependence.
In addition to its anxiolytic properties, 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole has shown promise in neuroprotective research. A study conducted by researchers at the University of California found that this compound can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism behind this neuroprotective effect is thought to involve modulation of GABAA receptors and inhibition of oxidative stress pathways.
The pharmacokinetic properties of 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole have also been investigated. Studies have shown that it has good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. This is particularly advantageous for chronic conditions where patient compliance is crucial.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated with no serious adverse events reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole (CAS No. 537701-07-8) is a promising compound with potential applications in the treatment of anxiety disorders, insomnia, and neurodegenerative diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
537701-07-8 (2-methyl-1-(4-propoxyphenyl)methyl-1H-1,3-benzodiazole) Related Products
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)




